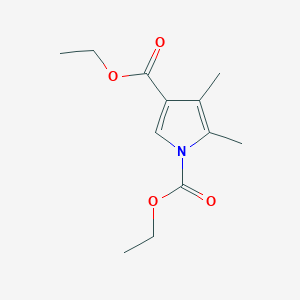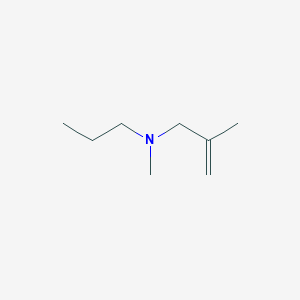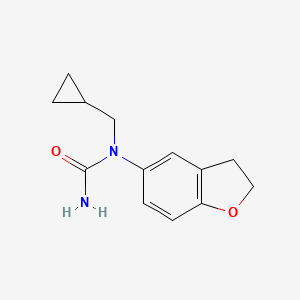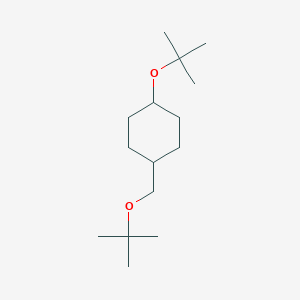
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester is an organic compound with the molecular formula C12H17NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester can be achieved through several methods. One common synthetic route involves the condensation of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, followed by hydrolysis . The reaction conditions typically include the use of solvents such as ethanol and catalysts like iron (III) chloride to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: It can undergo substitution reactions with reagents such as alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as dichloromethane. Major products formed from these reactions include substituted pyrroles and other pyrrole derivatives .
Scientific Research Applications
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various pyrrole derivatives and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, leading to alterations in cellular processes. Specific molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has a similar structure but differs in the position of the carboxylic acid groups.
Diethyl 3,4-pyrroledicarboxylate: Another pyrrole derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
61448-20-2 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
diethyl 4,5-dimethylpyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C12H17NO4/c1-5-16-11(14)10-7-13(9(4)8(10)3)12(15)17-6-2/h7H,5-6H2,1-4H3 |
InChI Key |
BDALRCIMXADPJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)

![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)
![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)

![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)


![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)

